molecular formula C18H21N3O3 B2484138 2-methoxy-N-[(oxan-4-yl)(pyridin-3-yl)methyl]pyridine-3-carboxamide CAS No. 2034406-60-3

2-methoxy-N-[(oxan-4-yl)(pyridin-3-yl)methyl]pyridine-3-carboxamide

Cat. No.: B2484138
CAS No.: 2034406-60-3
M. Wt: 327.384
InChI Key: FRHFIBASFYPEGX-UHFFFAOYSA-N
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Description

2-methoxy-N-[(oxan-4-yl)(pyridin-3-yl)methyl]pyridine-3-carboxamide is a complex organic compound that features a pyridine ring substituted with a methoxy group and a carboxamide group

Mechanism of Action

Target of Action

Similar compounds have been found to inhibit enzymes like collagen prolyl-4-hydroxylase . This enzyme plays a crucial role in the formation of stable collagen triple helix structure in the body.

Biochemical Pathways

If it indeed inhibits collagen prolyl-4-hydroxylase, it could affect the collagen biosynthesis pathway . This could have downstream effects on the structure and integrity of various tissues in the body, as collagen is a major structural protein.

Result of Action

If it acts as an inhibitor of collagen prolyl-4-hydroxylase, it could potentially affect collagen synthesis . This could have various effects at the cellular level, possibly affecting cell adhesion, migration, and tissue integrity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-N-[(oxan-4-yl)(pyridin-3-yl)methyl]pyridine-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common route involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Scientific Research Applications

Biological Activity

2-methoxy-N-[(oxan-4-yl)(pyridin-3-yl)methyl]pyridine-3-carboxamide is a synthetic compound that has garnered interest for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C15_{15}H18_{18}N2_{2}O3_{3}, featuring a methoxy group, a pyridine ring, and an oxane moiety. The presence of these functional groups suggests potential interactions with various biological targets.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase, as evidenced by flow cytometry analyses .

Antimicrobial Properties

The compound has also shown promising antimicrobial activity against both gram-positive and gram-negative bacteria. In particular, it displayed effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to those of standard antibiotics .

Enzyme Inhibition

A notable aspect of its biological profile is the inhibition of key enzymes involved in disease processes. For instance, it has been reported to inhibit acetylcholinesterase (AChE), which is significant in the context of neurodegenerative diseases such as Alzheimer's. The inhibition kinetics suggest a competitive mechanism, which could lead to increased levels of acetylcholine in synaptic clefts .

Data Tables

Biological Activity Effect Reference
AnticancerInhibits cancer cell proliferation
AntimicrobialEffective against S. aureus and E. coli
Enzyme InhibitionInhibits AChE

Case Studies

  • Anticancer Study : A study conducted on human breast cancer cell lines showed that treatment with this compound resulted in a dose-dependent decrease in cell viability. The compound was able to induce apoptosis through the activation of caspase pathways, highlighting its potential as a chemotherapeutic agent .
  • Antimicrobial Efficacy : In a comparative study assessing various compounds for antimicrobial activity, this compound was found to have MIC values lower than those of conventional antibiotics against both gram-positive and gram-negative strains. This positions it as a candidate for further development in treating bacterial infections .

Research Findings

Recent findings emphasize the compound's diverse pharmacological activities:

  • Mechanism of Action : The compound's anticancer effects are attributed to its ability to modulate signaling pathways involved in cell survival and apoptosis.
  • Synergistic Effects : Preliminary studies suggest that when combined with other chemotherapeutic agents, this compound may enhance therapeutic efficacy while reducing side effects .

Properties

IUPAC Name

2-methoxy-N-[oxan-4-yl(pyridin-3-yl)methyl]pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O3/c1-23-18-15(5-3-9-20-18)17(22)21-16(13-6-10-24-11-7-13)14-4-2-8-19-12-14/h2-5,8-9,12-13,16H,6-7,10-11H2,1H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRHFIBASFYPEGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=N1)C(=O)NC(C2CCOCC2)C3=CN=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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